molecular formula C8H8N2O B070708 Furo[3,2-c]pyridine-4-methanamine CAS No. 193750-84-4

Furo[3,2-c]pyridine-4-methanamine

Cat. No. B070708
M. Wt: 148.16 g/mol
InChI Key: LEIOGZKIEATVAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Furo[3,2-c]pyridine derivatives have been synthesized through various methods. For instance, direct N-amination of furo[3,2-c]pyridines with O-(4-methylbenzenesulfonyl)hydroxylamine in dichloromethane has been employed to produce 5-Aminofuro[3,2-c]pyridinium tosylates. Additionally, furo[3,2-c]pyridine N-oxides and their benzo derivative were synthesized by reaction with 3-chloroperbenzoic acid in dichloromethane, showcasing a diverse approach to synthesizing furo[3,2-c]pyridine derivatives (Bencková & Krutošíková, 1999).

Molecular Structure Analysis

The molecular structure of Furo[3,2-c]pyridine-4-methanamine and related compounds has been extensively studied using various spectroscopic techniques. For example, spectral analysis, quantum studies, and thermodynamic properties of novel Furo[3,2-c] derivatives have been conducted to understand their stability and reactivity. These studies employ advanced computational methods such as DFT (Density Functional Theory) to elucidate the molecular structure and predict physical properties (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

Furo[3,2-c]pyridine compounds exhibit a range of chemical reactions, including N-amination, cycloaddition, and Reissert-Henze reactions, which have been utilized to further modify their structures for specific applications. These reactions not only extend the chemical versatility of Furo[3,2-c]pyridine derivatives but also highlight their potential utility in developing novel compounds with desirable properties (Bencková & Krutošíková, 1999).

Physical Properties Analysis

The physical properties of Furo[3,2-c]pyridine-4-methanamine derivatives, such as solubility, melting point, and boiling point, are crucial for their application in different fields. These properties are typically influenced by the molecular structure and functional groups present in the compound. Detailed thermodynamic analyses provide insights into the stability and reactivity of these compounds under various conditions (Halim & Ibrahim, 2022).

Chemical Properties Analysis

The chemical properties of Furo[3,2-c]pyridine-4-methanamine, including acidity, basicity, reactivity towards different reagents, and the potential for further functionalization, are essential for their application in synthesis and material science. Studies have explored the reactivity space of these compounds, offering a foundation for developing new synthetic methodologies and applications in medicinal chemistry and beyond (Fumagalli & da Silva Emery, 2016).

Scientific Research Applications

Synthesis and Chemical Properties

A range of furo[3,2-c]pyridine derivatives have been synthesized through various methods, including Sonogashira reactions and cyclization processes. These compounds exhibit fluorescence and strong Stokes shifts, indicative of their potential applications in material science and as chemical probes (Lechel et al., 2008). The flexibility in their synthesis suggests their utility in creating novel molecules with tailored properties for specific applications.

Pharmacological Potential

Studies have highlighted the potential of furo[3,2-c]pyridine derivatives as kinase inhibitors, particularly against CLK and HIPK proteins. These findings indicate the compounds' relevance in chemical biology and as probes for understanding cellular signaling mechanisms (Němec et al., 2021). Additionally, certain derivatives have shown antimicrobial activity against various bacteria and fungi, suggesting their potential as antimicrobial agents (Hrasna et al., 2012).

Material Science and Electroluminescence

Furo[3,2-c]pyridine-based iridium complexes have been developed for use in organic light-emitting diodes (OLEDs), demonstrating highly efficient green- and orange-emitting electrophosphorescent devices. This highlights the utility of these compounds in the development of advanced materials for electronic and optoelectronic applications (Yan et al., 2017).

properties

IUPAC Name

furo[3,2-c]pyridin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c9-5-7-6-2-4-11-8(6)1-3-10-7/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIOGZKIEATVAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1OC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441316
Record name Furo[3,2-c]pyridine-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furo[3,2-c]pyridine-4-methanamine

CAS RN

193750-84-4
Record name Furo[3,2-c]pyridine-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=193750-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[3,2-c]pyridine-4-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.